molecular formula C19H21N5O3 B2880625 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide CAS No. 2034271-91-3

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide

Cat. No.: B2880625
CAS No.: 2034271-91-3
M. Wt: 367.409
InChI Key: KWUDHESVOZGKDC-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide is a novel chemical entity designed for advanced pharmaceutical and biological research. Its structure integrates three privileged pharmacophores: a 1,2,4-oxadiazole ring, a 1-methylpyrrole unit, and a 4-morpholinobenzamide group. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functional groups, often employed in drug discovery to enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This heterocyclic core is found in compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral effects, making it a versatile scaffold in medicinal chemistry . The incorporation of the 1-methylpyrrole moiety is a strategic feature, as pyrrole derivatives are commonly explored for their potential to modulate biological activity and solubility . Furthermore, the 4-morpholinobenzamide component is a frequent structural element in the design of kinase inhibitors and other therapeutically relevant molecules, suggesting potential for this compound in targeted drug discovery efforts. This combination of structural features makes this compound a promising candidate for research in oncology, infectious diseases, and kinase biology. It is intended for use in high-throughput screening, target identification, and structure-activity relationship (SAR) studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-23-8-2-3-16(23)18-21-17(27-22-18)13-20-19(25)14-4-6-15(7-5-14)24-9-11-26-12-10-24/h2-8H,9-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUDHESVOZGKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1-methyl-1H-pyrrole-2-carboxylic acid, which is then converted into the corresponding hydrazide. This hydrazide undergoes cyclization with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring. The resulting intermediate is then coupled with 4-morpholinobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction of the oxadiazole ring could produce amine derivatives.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs are primarily distinguished by substitutions on the 1,2,4-oxadiazole ring and attached functional groups. Key examples include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
N-{[3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide Phthalazine carboxamide 350.33 Similar oxadiazole-pyrrole core; phthalazine may enhance DNA intercalation
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole Nitrophenyl and phenoxyphenyl groups ~297.28 Nitro group improves electron-withdrawing properties; antimicrobial focus
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)... Trifluoromethyl, isobutylsulfonyl, and imidazolidinedione ~650.50 Enhanced lipophilicity; patented for formulation stability

Key Observations :

  • Morpholine vs. enzyme active sites).
  • Electron-Deficient Groups : The nitrophenyl group in increases electrophilicity, which may enhance reactivity in antimicrobial pathways compared to the electron-rich methylpyrrole in the target compound.
  • Lipophilicity : The trifluoromethyl and isobutylsulfonyl groups in significantly increase molecular weight and lipophilicity, likely improving membrane permeability but reducing aqueous solubility compared to the morpholine-containing target.

Critical Differences :

  • The target compound’s morpholinobenzamide group may require milder conditions than the nitro- or sulfonyl-containing analogs to prevent decomposition.
  • Patent formulations (e.g., ) employ advanced purification techniques (e.g., HRMS, preparative HPLC), suggesting higher synthetic complexity for trifluoromethyl derivatives.

Functional and Pharmacological Implications

While direct bioactivity data for the target compound is unavailable, insights from analogs include:

  • Antimicrobial Activity: Phenoxyphenyl- and nitrophenyl-substituted oxadiazoles () inhibit enteric pathogens (MIC: 2–8 µg/mL) via membrane disruption. The target compound’s morpholine group may reduce toxicity compared to nitro groups.
  • Solubility vs. Permeability: The morpholinobenzamide group likely improves aqueous solubility (>50 mg/mL predicted) compared to the phthalazine analog (), which may aggregate in physiological conditions.

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide is a complex organic compound that combines a pyrrole ring, an oxadiazole moiety, and a morpholine group. This unique structural configuration suggests potential biological activities, particularly in medicinal chemistry. The compound's design aims to explore its pharmacological properties and interactions with various biological targets.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

  • Pyrrole Ring : A five-membered aromatic ring containing nitrogen.
  • Oxadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms, known for its diverse biological activities.
  • Morpholine Group : A six-membered ring containing one nitrogen atom and one oxygen atom, often used in drug design for its ability to interact with biological targets.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds with oxadiazole and pyrrole functionalities have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. In particular, derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundTarget PathogenMIC (µg/mL)
5fAcinetobacter baumannii< 2
5kS. aureus0.8
5iE. coli1.6

Anticancer Activity

The oxadiazole derivatives have also been investigated for their anticancer properties. Compounds similar to N-(3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide have shown antiproliferative effects in cultured human cancer cell lines . The structure–activity relationship (SAR) studies suggest that modifications in the substituents can enhance activity against various cancer types.

Study on Antimicrobial Efficacy

In a recent study evaluating the antibacterial efficacy of pyrrole-ligated oxadiazoles, several compounds were synthesized and screened for their activity against resistant bacterial strains. The study highlighted that branched alkyl groups significantly improved antibacterial activity .

Investigation of Anticancer Properties

Another research focused on the synthesis of oxadiazole derivatives found that certain modifications led to enhanced inhibition of cancer cell proliferation in vitro. The study utilized molecular docking techniques to predict binding affinities with target proteins involved in cancer progression .

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